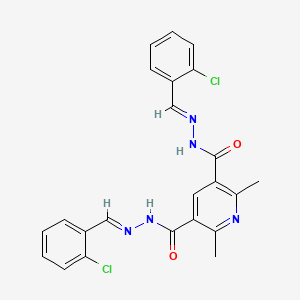
N',N'-3,5-Bis(2-chlorobenzylidene)-2,6-dimethyl-3,5-pyridinedicarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’,N’-3,5-Bis(2-chlorobenzylidene)-2,6-dimethyl-3,5-pyridinedicarbohydrazide is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by its unique structure, which includes two chlorobenzylidene groups attached to a pyridine ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’-3,5-Bis(2-chlorobenzylidene)-2,6-dimethyl-3,5-pyridinedicarbohydrazide typically involves the condensation reaction between 2-chlorobenzaldehyde and 2,6-dimethyl-3,5-pyridinedicarbohydrazide. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then purified using recrystallization techniques to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’,N’-3,5-Bis(2-chlorobenzylidene)-2,6-dimethyl-3,5-pyridinedicarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzylidene groups can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’,N’-3,5-Bis(2-chlorobenzylidene)-2,6-dimethyl-3,5-pyridinedicarbohydrazide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’,N’-3,5-Bis(2-chlorobenzylidene)-2,6-dimethyl-3,5-pyridinedicarbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’,N’-3,5-Bis(2-bromobenzylidene)-2,6-dimethyl-3,5-pyridinedicarbohydrazide
- N’,N’-3,5-Bis(2-fluorobenzylidene)-2,6-dimethyl-3,5-pyridinedicarbohydrazide
Uniqueness
N’,N’-3,5-Bis(2-chlorobenzylidene)-2,6-dimethyl-3,5-pyridinedicarbohydrazide is unique due to the presence of chlorobenzylidene groups, which can impart distinct chemical and biological properties. These properties may differ from those of similar compounds with different substituents, such as bromine or fluorine, leading to variations in reactivity, stability, and biological activity.
Properties
Molecular Formula |
C23H19Cl2N5O2 |
|---|---|
Molecular Weight |
468.3 g/mol |
IUPAC Name |
3-N,5-N-bis[(E)-(2-chlorophenyl)methylideneamino]-2,6-dimethylpyridine-3,5-dicarboxamide |
InChI |
InChI=1S/C23H19Cl2N5O2/c1-14-18(22(31)29-26-12-16-7-3-5-9-20(16)24)11-19(15(2)28-14)23(32)30-27-13-17-8-4-6-10-21(17)25/h3-13H,1-2H3,(H,29,31)(H,30,32)/b26-12+,27-13+ |
InChI Key |
IYHBFKSRBLRUQX-JCAXBWHZSA-N |
Isomeric SMILES |
CC1=C(C=C(C(=N1)C)C(=O)N/N=C/C2=CC=CC=C2Cl)C(=O)N/N=C/C3=CC=CC=C3Cl |
Canonical SMILES |
CC1=C(C=C(C(=N1)C)C(=O)NN=CC2=CC=CC=C2Cl)C(=O)NN=CC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-Methoxyphenyl)-2-oxoethyl]-6-methyl-1-propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium](/img/structure/B11699880.png)
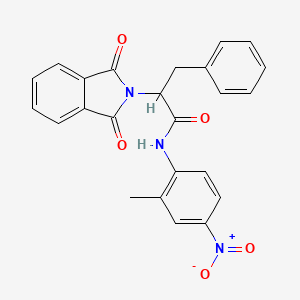
![N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-3-hydroxynaphthalene-2-carbohydrazide](/img/structure/B11699890.png)
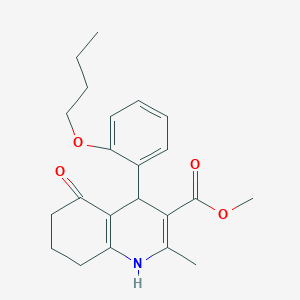
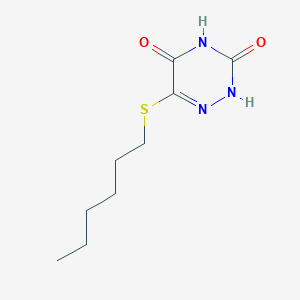
![N-{(1E)-1-(4-chlorophenyl)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11699903.png)
![4-(decyloxy)-N-[3-phenoxy-5-(phenylsulfonyl)phenyl]benzamide](/img/structure/B11699911.png)
![2-(2-fluorophenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-1H-dicyclopenta[e,g]isoindole-1,3(2H)-dione](/img/structure/B11699918.png)
![(3E)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1-(2,4-dimethylphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11699919.png)
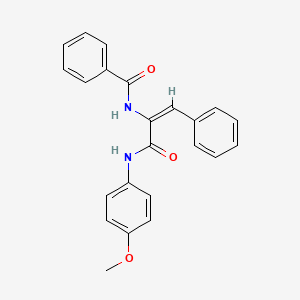
![N'-{(E)-[5-(4-iodophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11699934.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenyl-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B11699936.png)
![(4Z)-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-[2-(naphthalen-1-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11699944.png)
![(4E)-4-[2-(2-bromophenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11699959.png)
